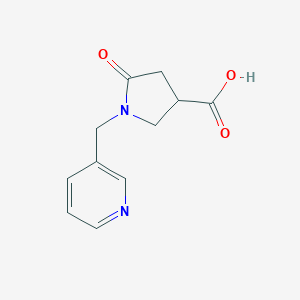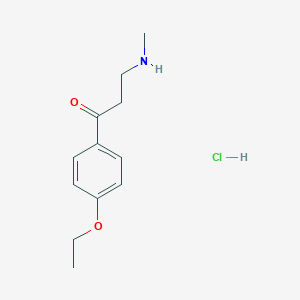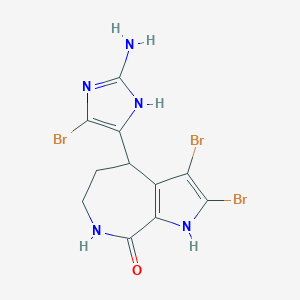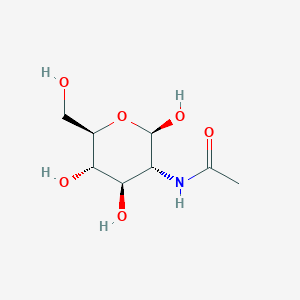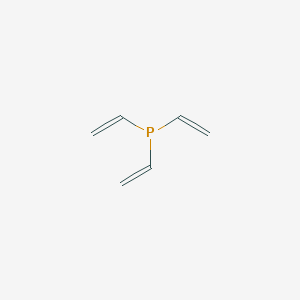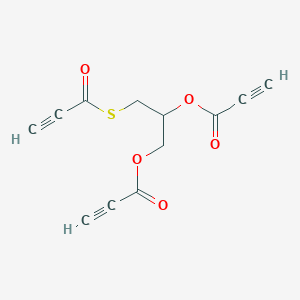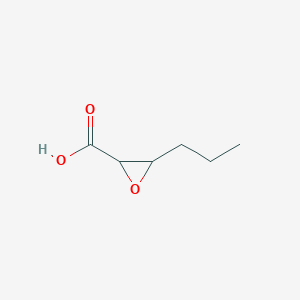
3-Propyloxirane-2-carboxylic acid
Übersicht
Beschreibung
3-Propyloxirane-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound is a chiral epoxide, which means that it contains a three-membered ring consisting of two carbon atoms and one oxygen atom.
Wissenschaftliche Forschungsanwendungen
3-Propyloxirane-2-carboxylic acid has a wide range of potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry, where it can be used as a building block for the synthesis of biologically active compounds. For example, 3-Propyloxirane-2-carboxylic acid has been used as a starting material for the synthesis of antitumor agents and anti-inflammatory drugs. Additionally, this compound has potential applications in organic synthesis, where it can be used as a chiral building block for the synthesis of complex molecules. Finally, 3-Propyloxirane-2-carboxylic acid can be used as a starting material for the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Propyloxirane-2-carboxylic acid is not well understood. However, it is believed that this compound may act as an alkylating agent, reacting with nucleophilic sites on proteins and other biomolecules. This can lead to changes in the structure and function of these molecules, which can have a variety of biological effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Propyloxirane-2-carboxylic acid are not well studied. However, it is believed that this compound may have anti-inflammatory and antitumor properties. Additionally, it may have effects on the central nervous system, although this has not been thoroughly investigated.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Propyloxirane-2-carboxylic acid is its chiral nature, which makes it a valuable building block for the synthesis of complex molecules. Additionally, this compound is relatively easy to synthesize and purify, which makes it a useful starting material for scientific research. However, one of the main limitations of this compound is its low yield, which can make it difficult to work with in large quantities.
Zukünftige Richtungen
There are many potential future directions for research involving 3-Propyloxirane-2-carboxylic acid. One area of research could be the development of new synthetic methods for this compound, which could increase the yield and make it more accessible for scientific research. Additionally, researchers could investigate the biological effects of this compound in more detail, with a focus on its potential applications in medicine and materials science. Finally, researchers could explore the use of 3-Propyloxirane-2-carboxylic acid as a chiral building block for the synthesis of new materials with unique properties.
Eigenschaften
CAS-Nummer |
159346-72-2 |
|---|---|
Produktname |
3-Propyloxirane-2-carboxylic acid |
Molekularformel |
C6H10O3 |
Molekulargewicht |
130.14 g/mol |
IUPAC-Name |
3-propyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O3/c1-2-3-4-5(9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |
InChI-Schlüssel |
ZUXGVGARWYYZKY-UHFFFAOYSA-N |
SMILES |
CCCC1C(O1)C(=O)O |
Kanonische SMILES |
CCCC1C(O1)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

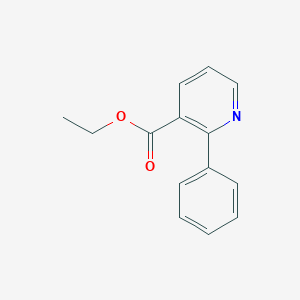
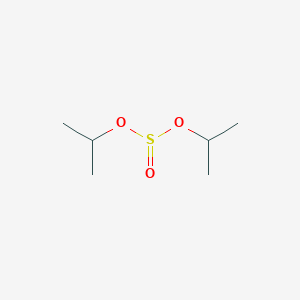

![(3R,5S,8R,9R,10S,13S,14S,17R)-13-Methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B117708.png)
